コロナリンE

説明

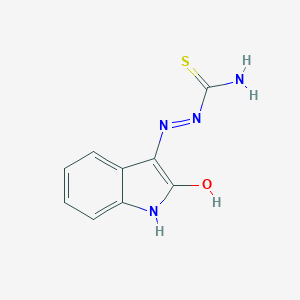

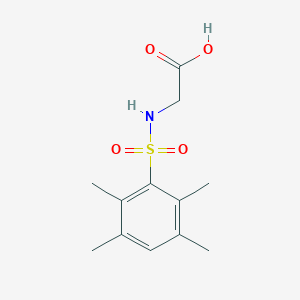

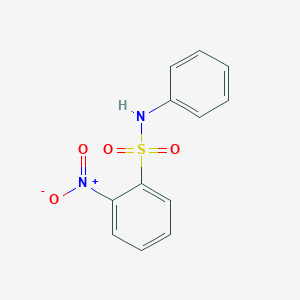

Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium . It has a molecular formula of C20H28O and a molecular weight of 284.4357 .

Molecular Structure Analysis

The IUPAC Standard InChI for Coronarin E isInChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+ . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

Coronarin E has a density of 1.0±0.1 g/cm3, a boiling point of 359.9±21.0 °C at 760 mmHg, and a flash point of 165.2±8.9 °C . The exact melting point is not specified .科学的研究の応用

抗酸化活性

コロナリンEは、ヘディキウム・フラバムの根茎のエッセンシャルオイル中の重要な成分として同定されており、その強力な抗酸化作用に貢献しています . この化合物のフリーラジカルを中和する能力は、酸化ストレス関連の細胞損傷を防ぐ上で重要であり、癌、心血管疾患、神経変性疾患などの慢性疾患の一般的な要因となっています。

抗菌性

研究では、this compoundは有意な抗菌活性を示すことが示されています。 This compoundは、黄色ブドウ球菌や緑膿菌など、さまざまな細菌株に対して有効であることが示されています . これは、特に抗生物質耐性が深刻な問題となっている時代に、新しい抗菌剤の開発のための有望な候補となります。

細胞毒性

This compoundは、K562細胞株など、ヒト腫瘍細胞に対して選択的な細胞毒性を示しますが、非癌細胞に対しては毒性が低いことが示されています . この選択性は、癌治療にとって極めて重要であり、this compoundは、健康な細胞に広範な損傷を与えることなく、癌細胞を標的にするために使用できる可能性があることを意味しています。

酵素阻害

糖尿病研究の分野では、this compoundは強力なα-グルコシダーゼ阻害活性を示すことが発見されています . この酵素は炭水化物の消化に関与しており、その阻害は糖尿病患者の食後血糖値の管理に役立ち、糖尿病治療の補完的なアプローチを提供することができます。

農業への応用

This compoundは、ジャスモン酸のアナログとして、植物の耐乾性を高めることが示されています . 根圏菌類群集と代謝産物の相互作用に影響を与え、耐乾性菌類の豊富さを増加させます。 この応用は、気候変動に対処する作物の回復力を向上させる上で特に重要です。

急性肺損傷の治療

生体医学研究では、this compoundは、in vivoおよびin vitroでリポ多糖誘発性急性肺損傷を軽減する役割を担っていることが研究されています . その抗炎症作用は、急性肺損傷など、重度の炎症が特徴の病状の治療のための潜在的な治療薬となる可能性があります。

作用機序

Target of Action

Coronarin E is a natural diterpenoid found in the rhizomes of Hedychium coronarium It’s structurally related compound, coronarin d, has been shown to inhibit the nuclear factor-kappa b (nf-κb) pathway , which plays a crucial role in inflammation, invasion, and osteoclastogenesis, as well as in the potentiation of apoptosis

Mode of Action

Coronarin d, a structurally related compound, has been shown to inhibit both constitutive and inducible nf-κb pathway activation . This inhibition leads to the potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis . Given the structural similarity, Coronarin E might exhibit a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

Coronarin a, another compound from the same family, has been reported to modulate hepatic glycogen synthesis and gluconeogenesis via inhibiting mtorc1/s6k1 signaling . This leads to an amelioration of glucose homeostasis in diabetic mice . Given the structural similarity, Coronarin E might affect similar biochemical pathways, but this hypothesis needs to be tested in future studies.

Result of Action

Coronarin d, a structurally related compound, has been shown to potentiate apoptosis, inhibit invasion, and suppress osteoclastogenesis . Given the structural similarity, Coronarin E might exhibit similar effects, but this needs to be confirmed by further studies.

生化学分析

Biochemical Properties

Coronarin E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Coronarin E has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making Coronarin E a potential candidate for managing diabetes. Additionally, Coronarin E exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress . This property is attributed to its ability to interact with and stabilize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Cellular Effects

Coronarin E exerts various effects on different types of cells and cellular processes. In cancer cells, Coronarin E has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting cancer cell proliferation . This effect is mediated through the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Furthermore, Coronarin E influences cell signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and growth . By modulating these pathways, Coronarin E can alter gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of Coronarin E involves several key interactions at the molecular level. Coronarin E binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, Coronarin E has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, Coronarin E can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Coronarin E can vary over time. Studies have shown that Coronarin E is relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change depending on the duration of exposure. For instance, short-term exposure to Coronarin E may result in immediate antioxidant and anti-inflammatory effects, while long-term exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the duration of treatment when evaluating the therapeutic potential of Coronarin E.

Dosage Effects in Animal Models

The effects of Coronarin E can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of Coronarin E can exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Coronarin E may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage of Coronarin E to maximize its therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Coronarin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by Coronarin E is the PI3K/Akt pathway, which plays a critical role in regulating cell survival, growth, and metabolism . By modulating this pathway, Coronarin E can affect metabolic flux and alter the levels of metabolites involved in energy production and cellular homeostasis. Additionally, Coronarin E has been shown to inhibit the mTORC1/S6K1 signaling pathway, which is involved in protein synthesis and cell growth . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Transport and Distribution

The transport and distribution of Coronarin E within cells and tissues are mediated by specific transporters and binding proteins. Coronarin E can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Coronarin E can interact with intracellular proteins and be distributed to various cellular compartments. Studies have shown that Coronarin E can accumulate in the cytoplasm and nucleus, where it exerts its biological effects . Additionally, Coronarin E can be transported to different tissues through the bloodstream, allowing it to reach target sites and exert systemic effects.

Subcellular Localization

The subcellular localization of Coronarin E is critical for its activity and function. Coronarin E has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . In the cytoplasm, Coronarin E can interact with enzymes and signaling molecules, modulating their activity and influencing cellular processes. In the nucleus, Coronarin E can bind to transcription factors and DNA, affecting gene expression and regulating cellular functions. The subcellular localization of Coronarin E is influenced by various factors, including targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

特性

IUPAC Name |

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-15-6-9-18-19(2,3)11-5-12-20(18,4)17(15)8-7-16-10-13-21-14-16/h7-8,10,13-14,17-18H,1,5-6,9,11-12H2,2-4H3/b8-7+/t17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVXYNOIXUIXBI-NDLVVHCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=COC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=COC=C3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11H-Indeno[1,2-b]quinoxalin-11-one](/img/structure/B181927.png)

![Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-](/img/structure/B181940.png)